2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
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Overview
Description
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is a complex organic compound characterized by the presence of two isoindole rings These rings are fused with dioxo groups, making the compound a derivative of isoindoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide typically involves the reaction of phthalic anhydride with glycine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the isoindole structure. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency of the synthesis process, allowing for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction: Reduction reactions can be used to modify the isoindole rings, potentially altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can produce derivatives with various functional groups attached to the isoindole rings.
Scientific Research Applications
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules. It can be used to probe the structure and function of proteins and nucleic acids.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It is investigated for its ability to interact with biological targets, potentially leading to the development of new drugs.
Industry: In industrial applications, the compound is used in the production of advanced materials. Its unique properties make it suitable for use in polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism by which 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins, altering their structure and function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A simpler compound with a similar isoindole structure, used as a precursor in organic synthesis.
N-Phthaloylglycine: Another derivative of phthalic anhydride and glycine, with applications in peptide synthesis.
Succinimide: A related compound with a similar dioxo structure, used in various chemical and biological applications.
Uniqueness
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is unique due to its dual isoindole rings, which confer distinct chemical and physical properties. This structural feature enhances its reactivity and potential for forming complex molecular interactions, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(1,3-dioxoisoindol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O5/c22-14(8-21-17(25)11-3-1-2-4-12(11)18(21)26)19-9-5-6-10-13(7-9)16(24)20-15(10)23/h1-7H,8H2,(H,19,22)(H,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBZPKYCLWXKNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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